2-Methyl-1-benzothiophen-5-amine
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Overview
Description
2-Methyl-1-benzothiophen-5-amine is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of an amine group at the 5th position and a methyl group at the 2nd position makes this compound unique. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-benzothiophen-5-amine can be achieved through various methods. One common approach involves the reaction of 2-methylthiophene with an appropriate amine precursor under specific conditions. For instance, the aryne reaction with alkynyl sulfides has been reported to afford benzothiophenes in a one-step intermolecular manner . This method involves the use of o-silylaryl triflates and alkynyl sulfides, which react to form the benzothiophene scaffold.
Industrial Production Methods
Industrial production of benzothiophenes, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic reactions, electrochemical synthesis, and other advanced techniques to optimize production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-benzothiophen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-1-benzothiophen-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methyl-1-benzothiophen-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1-benzothiophen-5-amine include:
1-Benzothiophen-5-amine: Lacks the methyl group at the 2nd position.
2-Methylbenzothiophene: Lacks the amine group at the 5th position.
Benzothieno[2,3-c]pyridine derivatives: Contain a pyridine ring fused to the benzothiophene core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups allows for unique interactions and reactivity compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-methyl-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H9NS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 |
InChI Key |
LNLBCAYNZRIXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
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